
5-Bromo-3-(difluoromethoxy)-2-methylpyridine
Übersicht
Beschreibung
5-Bromo-3-(difluoromethoxy)-2-methylpyridine (5-Br-3-DFMOP) is an organic molecule that has been studied extensively due to its potential applications in scientific research. It is a halogenated pyridine derivative with two fluorine atoms attached, and is a relatively new compound, having been first synthesized in 2010. 5-Br-3-DFMOP has been used in a variety of research applications, including as a reagent for organic synthesis, as an inhibitor in biochemical and physiological studies, and as a fluorescent probe for imaging.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
5-Bromo-3-(difluoromethoxy)-2-methylpyridine: is a compound that can be utilized in the synthesis of various pharmaceuticals. Its structure allows for the introduction of fluorine atoms, which can significantly alter the biological activity of a compound due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon .
Agriculture
In the agricultural sector, this compound could serve as a precursor in the synthesis of herbicides or pesticides. The presence of the bromine atom makes it a candidate for further functionalization, which can lead to the development of new agrochemicals with improved efficacy and selectivity .
Material Science
The applications in material science could include the development of novel polymers or coatings. The difluoromethoxy group could impart properties like increased resistance to degradation or improved thermal stability .
Environmental Science
5-Bromo-3-(difluoromethoxy)-2-methylpyridine: may be used in environmental science research to study the degradation of soil pollutants. Its bromine and fluorine atoms could be used as markers in tracing studies to understand the environmental fate of these types of compounds .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical methods such as HPLC or mass spectrometry. Its unique structure allows for easy detection and quantification, making it valuable in the analysis of complex mixtures .
Biochemistry
In biochemistry, 5-Bromo-3-(difluoromethoxy)-2-methylpyridine could be used in the study of enzyme-catalyzed reactions where the compound could act as an inhibitor or substrate analog to probe the mechanism of action of enzymes .
Eigenschaften
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-6(12-7(9)10)2-5(8)3-11-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSKMVWHRJFVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(difluoromethoxy)-2-methylpyridine | |
CAS RN |
1211536-99-0 | |
| Record name | 5-bromo-3-(difluoromethoxy)-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



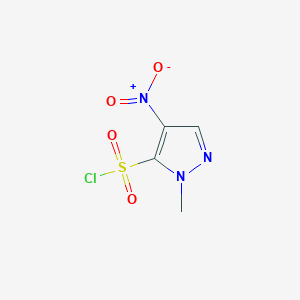
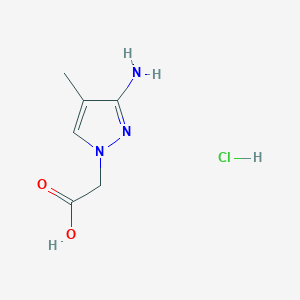
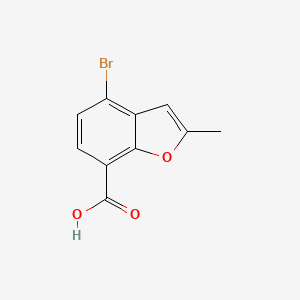
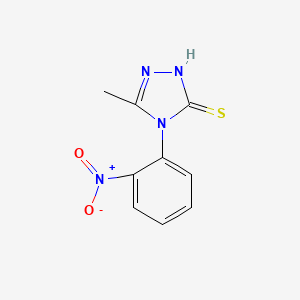
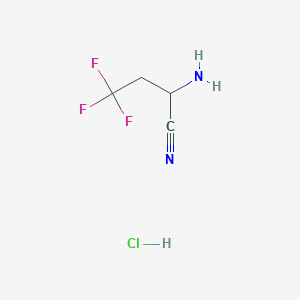
![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)
![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
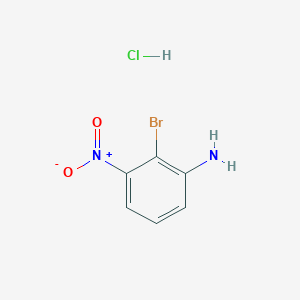



![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)
![1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1379345.png)
